![molecular formula C5H7NO3 B1422679 (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione CAS No. 58311-53-8](/img/structure/B1422679.png)
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Overview
Description
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as DMOX, is an organic compound with the molecular formula C4H7NO3. DMOX is a cyclic organic compound, which is an important intermediate in the synthesis of a variety of drugs and other compounds. It is also used as a reagent in a number of chemical reactions. DMOX has been extensively studied due to its potential applications in organic synthesis and its biochemical and physiological effects.
Scientific Research Applications
Polymerization Properties
- Polymerization Mechanisms : The structure of 4-isobutyl-1,3-oxazolidine-2,5-dione aids in understanding the polymerization of amino acid N-carboxy anhydrides in the solid state. This compound forms a dimer structure conducive to solid-state polymerization (Kanazawa, 2003).
Synthesis and Chemical Properties
- Synthesis Using Atmospheric Carbon Dioxide : A novel method for synthesizing oxazolidine-2,4-diones, involving a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, has been developed (Zhang et al., 2015).
- Versatile Synthesis Approaches : New approaches for the synthesis of 1,3-oxazolidine-2,4-diones have been reported, highlighting the chemical versatility and potential for functionalization of these compounds (Merino et al., 2010).
Thermodynamic Characteristics
- Combustion and Vaporization Properties : Research on the standard molar enthalpies of combustion and vaporization of various oxazolidines, including those structurally similar to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, has been conducted, contributing to the understanding of their thermodynamic properties (Gudiño et al., 1998).
Biological Applications
- Intracellular pH Measurement : The compound 5,5-dimethyl oxazolidine-2-4-dione (DMO) has been used to measure intracellular pH in Swiss 3T3 cells, demonstrating the biological utility of oxazolidine derivatives in cellular biology research (Burns & Rozengurt, 1983).
Polymer Science
- Polyurea Synthesis : Microwave-assisted rapid polycondensation reactions of triazolidine-diones with diisocyanates have been explored, indicating the relevance of these compounds in advanced polymer synthesis (Mallakpour & Rafiee, 2004).
Material Science
- Photoactive Polyamides : Oxazolidine derivatives have been used in the preparation of new photoactive polyamides, showcasing their application in materials science and photoreactive materials (Mallakpour & Rafiee, 2007).
properties
IUPAC Name |
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJJYYGWFKOQH-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
CAS RN |
58311-53-8 | |
Record name | (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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